molecular formula C8H3F2NO B1323420 2,6-Difluoro-4-formylbenzonitrile CAS No. 433939-88-9

2,6-Difluoro-4-formylbenzonitrile

Cat. No.: B1323420
CAS No.: 433939-88-9
M. Wt: 167.11 g/mol
InChI Key: TUOLCSUKMUVDOE-UHFFFAOYSA-N
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Description

Significance of Fluorinated Aromatic Compounds in Contemporary Chemical Research

Fluorinated aromatic compounds are organic molecules containing an aromatic ring to which one or more fluorine atoms are directly attached. numberanalytics.com The introduction of fluorine, the most electronegative element, profoundly alters a molecule's physical, chemical, and biological properties. numberanalytics.com This substitution can enhance crucial pharmacological parameters such as metabolic stability, lipophilicity, and bioavailability. numberanalytics.com Consequently, these compounds are vital in the development of pharmaceuticals, including antibiotics like fluoroquinolones and anticancer agents such as 5-fluorouracil. numberanalytics.comrsc.org

Beyond medicine, fluorinated aromatics are integral to materials science. numberanalytics.com They are used to create high-performance polymers like polytetrafluoroethylene (PTFE), known for exceptional thermal stability and chemical resistance. numberanalytics.com Furthermore, their unique electronic properties are harnessed in the synthesis of materials for organic light-emitting diodes (OLEDs) and photovoltaic devices. numberanalytics.combohrium.com The broad utility of these compounds also extends to agrochemicals, industrial lubricants, and medical imaging agents. numberanalytics.comresearchgate.net While their synthesis can be challenging, the significant advantages conferred by fluorine justify the continued research and development in this area. researchgate.net

Overview of Benzonitrile (B105546) Derivatives in Organic Synthesis and Functional Materials

Benzonitrile derivatives, characterized by a cyano (-C≡N) group on a benzene (B151609) ring, are versatile compounds in both organic synthesis and materials science. The nitrile group is a valuable functional handle that can be converted into various other groups, such as amines, carboxylic acids, and tetrazoles, making benzonitriles important intermediates in the synthesis of complex molecules. Benzonitrile itself is often used as a polar aprotic solvent.

In the realm of functional materials, benzonitrile derivatives have gained prominence, particularly in optoelectronics. They are key components in the design of molecules for organic light-emitting diodes (OLEDs). bohrium.comrsc.org Specifically, donor-acceptor molecules incorporating fluorinated benzonitrile units have been investigated for their thermally activated delayed fluorescence (TADF) and mechanofluorochromic (MFC) properties, which are desirable for advanced display and lighting technologies. bohrium.com The ability to fine-tune the electronic properties of the benzonitrile core through substitution allows for the rational design of materials with specific functions. Research has also demonstrated their application in creating supramolecular macrocycles capable of precisely recognizing other molecules, including approved drugs, highlighting their potential in sensing and separation technologies. nih.gov

Research Trajectory of 2,6-Difluoro-4-formylbenzonitrile: A Retrospective Analysis

This compound is a highly functionalized aromatic compound that has emerged as a valuable building block in specialized chemical synthesis. Its structure, featuring two fluorine atoms, a formyl group, and a nitrile group on a benzene ring, makes it a trifunctional intermediate with significant potential for constructing complex molecular architectures.

The research interest in this compound stems from the unique combination of its functional groups. The two fluorine atoms flanking the nitrile group significantly influence the electronic properties of the aromatic ring, activating it for certain reactions and enhancing the metabolic stability of derivative compounds. The formyl group (-CHO) is a versatile chemical handle for a wide array of transformations, such as Wittig reactions to form alkenes, reductive aminations to produce amines, and oxidations to yield carboxylic acids. orgsyn.orgorgsyn.orgnih.gov The nitrile group can also undergo various transformations, including hydrolysis to a carboxylic acid or reduction to a primary amine.

While extensive literature on the specific applications of this compound is still developing, its synthetic utility can be inferred from research on analogous structures. For instance, the formyl group on 4-formylbenzonitrile is readily used in olefination reactions to produce compounds like 4-(2,2-Difluorovinyl)benzonitrile (B14117845). orgsyn.orgorgsyn.org Similarly, the synthesis of the related 2,6-difluoro-4-hydroxybenzonitrile (B48942) has been reported, starting from 3,5-difluoroaniline (B1215098), indicating potential synthetic pathways to the title compound through functional group interconversion. researchgate.net

Given its structural features, this compound is positioned as a key intermediate for the synthesis of novel pharmaceuticals and advanced materials. The presence of fluorine is a known advantage in medicinal chemistry, and the formyl and nitrile groups provide multiple points for diversification, allowing for the creation of libraries of complex molecules for screening and development.

Interactive Data Table: Properties of this compound and Related Compounds

PropertyThis compound2,6-Difluoro-4-hydroxybenzonitrile4-Formylbenzonitrile
CAS Number 433939-88-9 apolloscientific.co.uk123843-57-2 chemicalbook.com105-07-7 sigmaaldrich.com
Molecular Formula C₈H₃F₂NOC₇H₃F₂NO sigmaaldrich.comC₈H₅NO sigmaaldrich.com
Molecular Weight 167.11 g/mol 155.10 g/mol sigmaaldrich.com131.13 g/mol sigmaaldrich.com
Appearance -Solid sigmaaldrich.comPowder sigmaaldrich.com
Melting Point --100-102 °C sigmaaldrich.com
Boiling Point --133 °C at 12 mmHg sigmaaldrich.com
MDL Number MFCD09263470 apolloscientific.co.ukMFCD03094499 sigmaaldrich.comMFCD00003376 sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluoro-4-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO/c9-7-1-5(4-12)2-8(10)6(7)3-11/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOLCSUKMUVDOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C#N)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619817
Record name 2,6-Difluoro-4-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433939-88-9
Record name 2,6-Difluoro-4-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2,6 Difluoro 4 Formylbenzonitrile

Regioselective Functionalization Strategies in Fluorinated Benzene (B151609) Systems

The introduction of fluorine atoms to an aromatic ring provides a powerful tool for modulating the chemical and photophysical properties of molecules. nih.gov In the context of synthesizing 2,6-difluoro-4-formylbenzonitrile, achieving the desired substitution pattern is paramount. The directing effects of the fluorine and nitrile groups play a crucial role in the regioselective functionalization of the benzene ring. Fluorine, being an ortho-, para-directing deactivator, and the nitrile group, a meta-directing deactivator, create a complex electronic landscape on the aromatic ring.

Strategies for regioselective functionalization often involve nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atoms can be selectively displaced by various nucleophiles under mild conditions. nih.gov The electronic properties of the benzene ring, influenced by the existing substituents, dictate the position of incoming groups. For instance, in a tetrafluorinated system, the F2 atom is consistently and regioselectively substituted. nih.gov However, steric factors can also influence the regioselectivity, as seen in cases where π-π stacking interactions can direct substitution to an alternative position. nih.gov

Precursor Chemistry and Convergent Synthetic Routes to this compound

Halogenation and Cyanation Protocols

A common starting material for the synthesis of 2,6-difluorobenzonitrile (B137791), a precursor to the target molecule, is 2,6-dichlorobenzonitrile (B3417380). chemicalbook.comchemicalbook.com This can be converted to 2,6-difluorobenzonitrile via a halogen exchange reaction with potassium fluoride (B91410) in a sulfolane (B150427) solvent. chemicalbook.comchemicalbook.com Another approach involves the cyanation of 2,6-difluorobromobenzene. google.com

Traditional cyanation methods often involve toxic reagents. acs.org However, more recent developments have focused on the use of less toxic alternatives like potassium ferrocyanide (K4[Fe(CN)6]). google.comnih.govorganic-chemistry.org This method is considered more environmentally friendly and involves the reaction of 2,6-difluorobromobenzene with K4[Fe(CN)6]·3H2O in an aprotic polar solvent in the presence of a palladium catalyst. google.com

The table below outlines a comparison of different cyanation methods for the synthesis of aryl nitriles.

Cyanation ReagentSubstrateCatalystConditionsAdvantages
Cuprous Cyanide3-bromo-4-fluoro-benzaldehyde-HeatingDirect conversion
Potassium Ferrocyanide (K4[Fe(CN)6])Aryl carboxylic acidsPd(II)AerobicNontoxic, low-cost nih.govorganic-chemistry.org
Trimethylsilylcyanide (TMSCN)Heteroaromatic compoundsPhenyliodine bis(trifluoroacetate) (PIFA)Room temperatureMild conditions, no prefunctionalization needed acs.org

Formylation Reactions of Fluorinated Benzonitrile (B105546) Precursors

Once 2,6-difluorobenzonitrile is obtained, the next crucial step is the introduction of the formyl group at the 4-position. This is typically achieved through a formylation reaction. One common method is the Vilsmeier-Haack reaction, which utilizes a phosphoryl chloride/dimethylformamide (DMF) mixture to introduce the formyl group.

Another approach involves the oxidation of a methyl group at the 4-position of a suitable precursor. For example, if the synthesis starts from a toluene (B28343) derivative, the methyl group can be oxidized to an aldehyde.

The synthesis of 4-formylbenzonitrile, a related compound, can be achieved through a Wittig-type olefination reaction. orgsyn.orgnih.gov While not directly applicable to the synthesis of the difluorinated target compound, it demonstrates a relevant synthetic strategy for introducing a formyl group.

Optimization of Reaction Parameters and Process Efficiency

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters that are often optimized include:

Temperature: The reaction temperature can significantly affect the reaction rate and selectivity. For instance, the fluorination of 2,6-dichlorobenzonitrile is carried out at temperatures between 170-250°C. google.com

Catalyst: The choice and concentration of the catalyst can have a profound impact on the reaction efficiency. Palladium catalysts are commonly used in cyanation reactions. google.com

Solvent: The solvent can influence the solubility of reactants and the reaction mechanism. Aprotic polar solvents like sulfolane are often used in fluorination reactions. google.com

Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting materials while avoiding the formation of byproducts.

The table below summarizes the optimized reaction conditions for the synthesis of 2,6-difluoro-4-hydroxybenzonitrile (B48942), a related compound, starting from 3,5-difluoroaniline (B1215098). researchgate.net

ParameterOptimal Condition
n(4-bromo-3,5-difluoroaniline):n(H₂O)1:30
n(4-bromo-3,5-difluoroaniline):n(phosphoric acid)1:6
n(4-bromo-3,5-difluoroaniline):n(copper sulfate (B86663) pentahydrate)1:1.0

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in the modern synthesis of this compound, enabling more efficient and selective transformations.

Palladium catalysts are frequently employed in the cyanation of aryl halides. google.com For instance, the synthesis of 2,6-difluorobenzonitrile can be achieved by reacting 2,6-difluorobromobenzene with K4[Fe(CN)6]·3H2O in the presence of a palladium catalyst and sodium carbonate. google.com

Rhodium(III) catalysis has been utilized for the atroposelective C-H cyanation of 1-aryl isoquinolines, demonstrating the potential of transition metal catalysis in introducing the nitrile group with high stereocontrol. acs.org While not a direct synthesis of the target compound, this highlights the advanced catalytic methods available for cyanation reactions.

Furthermore, copper(I) has been used as a promoter for the decarboxylative functionalization of electron-deficient benzoic acids, and palladium(II) as a catalyst for electron-rich ones, providing routes to aryl halides and benzonitriles. nih.govorganic-chemistry.org

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

Adherence to green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. In the context of this compound synthesis, several strategies align with these principles.

The use of non-toxic and low-cost reagents is a key aspect. For example, employing K4[Fe(CN)6] as a cyanide source in place of more toxic alternatives is a significant step towards a greener process. google.comnih.govorganic-chemistry.org

The development of catalytic processes, particularly those using earth-abundant metals, reduces the need for stoichiometric reagents and often allows for milder reaction conditions. The use of molecular oxygen as a terminal oxidant in some decarboxylative functionalizations is another example of a sustainable approach. organic-chemistry.org

Furthermore, the non-catalytic hydrolysis of 2,6-difluorobenzonitrile in near-critical water to produce 2,6-difluorobenzamide (B103285) demonstrates a method that avoids the use of acid or base catalysts, thereby reducing environmental pollution. google.com This highlights a green approach for a related transformation.

Chemical Reactivity and Mechanistic Investigations of 2,6 Difluoro 4 Formylbenzonitrile

Aldehyde Group Transformations

The formyl group (-CHO) is a versatile functional group that readily undergoes a variety of transformations, primarily centered around the electrophilic nature of the carbonyl carbon.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of the aldehyde group in 2,6-difluoro-4-formylbenzonitrile is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.org This makes it susceptible to attack by a wide range of nucleophiles. In the initial step of a nucleophilic addition reaction, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. The reactivity of the aldehyde is enhanced by the electron-withdrawing nature of the fluorine atoms and the nitrile group on the benzene (B151609) ring, which further increases the partial positive charge on the carbonyl carbon.

Aldehydes are generally more reactive towards nucleophiles than ketones due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.org

Table 1: General Nucleophilic Addition to this compound

ReactantNucleophileIntermediateProduct
This compoundNu:⁻Tetrahedral AlkoxideAddition Product

Nu:⁻ represents a generic nucleophile.

Condensation reactions, which involve a nucleophilic addition followed by a dehydration step, are also characteristic of aldehydes. For instance, reaction with primary amines can yield imines, while reaction with secondary amines can produce enamines. pressbooks.pub The initial nucleophilic attack by the amine on the carbonyl carbon forms a hemiaminal intermediate, which then eliminates a molecule of water to form the C=N double bond of the imine or the C=C-N system of the enamine. While specific studies on the condensation reactions of this compound are not prevalent, the condensation of other aromatic sulfonamides with aldehydes like glyoxal (B1671930) has been studied, indicating the general applicability of such reactions. nih.gov

Oxidative Amidation Reactions

The aldehyde group can be directly converted into an amide group through a process known as oxidative amidation. This transformation is highly valuable in organic synthesis as it provides a direct route to amides from readily available aldehydes and amines, bypassing the need for carboxylic acid intermediates. researchgate.net These reactions typically involve the in-situ formation of a hemiaminal by the reaction of the aldehyde with an amine, which is then oxidized to the corresponding amide. researchgate.net

A variety of oxidizing agents and catalytic systems have been developed for this purpose. Common methods include the use of:

Copper catalysts with an oxidant like tert-butyl hydroperoxide (TBHP). acs.org

Manganese dioxide (MnO₂) in the presence of sodium cyanide. researchgate.net

Metal-free, visible-light photocatalysis using air as the oxidant. organic-chemistry.org

For this compound, a proposed oxidative amidation with an amine (R-NH₂) would proceed as outlined in the table below. The reaction is often compatible with a wide range of functional groups. acs.orgrsc.org

Table 2: Proposed Oxidative Amidation of this compound

AldehydeAmineCatalyst/Oxidant System (Example)Product
This compoundR-NH₂CuI / TBHPN-Substituted-2,6-difluoro-4-cyanobenzamide

R represents an alkyl or aryl group.

Wittig-Type Olefination Reactions of the Formyl Moiety

Wittig-type reactions are powerful methods for the conversion of aldehydes and ketones into alkenes. These reactions involve the reaction of the carbonyl compound with a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the Horner-Wadsworth-Emmons reaction).

The Wittig reaction utilizes a phosphonium (B103445) ylide, which is typically prepared by the reaction of a phosphine (B1218219), such as triphenylphosphine, with an alkyl halide followed by deprotonation with a strong base. The ylide then reacts with the aldehyde in a concerted [2+2] cycloaddition to form a transient four-membered oxaphosphetane intermediate. This intermediate then collapses to form the alkene and a phosphine oxide byproduct. nih.gov

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate-stabilized carbanion. Current time information in Bangalore, IN. These carbanions are generally more nucleophilic than the corresponding Wittig ylides and react readily with aldehydes. A key advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble, facilitating easier purification of the desired alkene product. nih.gov The HWE reaction often shows high E-selectivity in the formation of the alkene. organic-chemistry.orgCurrent time information in Bangalore, IN.

A relevant example is the synthesis of 4-(2,2-difluorovinyl)benzonitrile (B14117845) from 4-formylbenzonitrile using potassium 2-bromo-2,2-difluoroacetate and triphenylphosphine, which proceeds via a Wittig-type mechanism. orgsyn.org This demonstrates the applicability of such reactions to benzonitriles bearing a formyl group.

Table 3: Example of a Wittig-Type Reaction with a Substituted Benzonitrile (B105546)

AldehydeReagentsSolvent/Temp.ProductReference
4-FormylbenzonitrilePotassium 2-bromo-2,2-difluoroacetate, TriphenylphosphineDMF, 90 °C4-(2,2-Difluorovinyl)benzonitrile orgsyn.org

Nitrile Group Reactions

The cyano group (-C≡N) is another key functional center in this compound, capable of undergoing various transformations.

Hydrolysis and Amidation Pathways

The nitrile group can be hydrolyzed under either acidic or basic conditions. The reaction typically proceeds in two stages, first forming an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. nih.gov

Acidic Hydrolysis: Heating the nitrile with a strong acid, such as hydrochloric acid, results in the formation of a carboxylic acid and the corresponding ammonium (B1175870) salt. pressbooks.pub The nitrile is first protonated, which increases the electrophilicity of the carbon atom, making it more susceptible to attack by water.

Alkaline Hydrolysis: Heating the nitrile with a strong base, such as sodium hydroxide, initially forms the salt of the carboxylic acid and ammonia (B1221849) gas. pressbooks.pub Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid.

By controlling the reaction conditions, it is often possible to isolate the intermediate amide. For this compound, hydrolysis would lead to the formation of 2,6-difluoro-4-formylbenzamide and subsequently 2,6-difluoro-4-formylbenzoic acid.

Table 4: Hydrolysis Products of the Nitrile Group

Starting MaterialReaction ConditionsIntermediate ProductFinal Product
This compoundH₃O⁺, Heat2,6-Difluoro-4-formylbenzamide2,6-Difluoro-4-formylbenzoic acid
This compound1. NaOH, Heat; 2. H₃O⁺2,6-Difluoro-4-formylbenzamide2,6-Difluoro-4-formylbenzoic acid

Nucleophilic Additions to the Cyano Group

The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles, such as organometallic reagents. The reaction of nitriles with Grignard reagents (RMgX) or organolithium reagents (RLi) is a well-established method for the synthesis of ketones. masterorganicchemistry.com

The reaction proceeds via the nucleophilic addition of the organometallic reagent to the carbon-nitrogen triple bond, forming an intermediate imine anion (as a magnesium or lithium salt). This intermediate is stable under the reaction conditions. Subsequent workup with aqueous acid hydrolyzes the imine to the corresponding ketone. masterorganicchemistry.com A key feature of this reaction is that the ketone is only formed during the workup, thus preventing a second addition of the organometallic reagent to the newly formed carbonyl group.

For this compound, this reaction would provide a route to various ketone derivatives, where the formyl group might also need to be protected depending on the specific organometallic reagent used and the reaction conditions.

Table 5: Reaction of this compound with an Organometallic Reagent

ReactantReagentIntermediate (after addition)Final Product (after hydrolysis)
This compound1. R-MgX or R-LiImine Salt1-(2,6-Difluoro-4-formylphenyl)-alkan-1-one

R represents an alkyl or aryl group from the organometallic reagent.

Aromatic Ring Reactivity and Substituent Effects

The aromatic ring of this compound is highly activated towards nucleophilic attack due to the cumulative electron-withdrawing effects of the fluorine, cyano, and formyl substituents. These groups deplete the electron density of the benzene ring, making it susceptible to attack by nucleophiles.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-poor aromatic rings. In the case of this compound, the fluorine atoms are excellent leaving groups in SNAr reactions. This is a common characteristic of polyfluorinated aromatic compounds, where the high electronegativity of fluorine facilitates the departure of the fluoride (B91410) ion. nih.gov

The reactivity in SNAr reactions is significantly enhanced when electron-withdrawing groups are positioned ortho and/or para to the leaving group. acgpubs.org In this compound, the formyl and cyano groups are para and ortho, respectively, to the fluorine atoms, which strongly activates them for displacement. The general mechanism for SNAr involves a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing a fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring.

Studies on related polyfluorinated and activated aromatic systems demonstrate these principles. For instance, the displacement of fluorine in di- and tri-fluorine-substituted benzaldehydes has been observed in the presence of nucleophiles like methoxide. acgpubs.org Similarly, research on the reactions of pentafluoropyridine (B1199360) with hydroxybenzaldehydes has shown that the position of nucleophilic attack can be selectively controlled based on reaction conditions, with fluorine being readily displaced. rsc.org

The table below summarizes the general reactivity trends observed in the nucleophilic aromatic substitution of activated fluoroarenes, which are applicable to this compound.

Nucleophile TypeGeneral ReactivityProduct Type
Alkoxides (e.g., CH₃O⁻)HighAryl ethers
Amines (e.g., RNH₂)HighSubstituted anilines
Thiolates (e.g., RS⁻)HighAryl thioethers
Hydroxide (OH⁻)Moderate to HighPhenols

This table provides a generalized overview of reactivity based on established principles of SNAr reactions.

The cyano (nitrile) group (–C≡N) is a versatile functional group in organic synthesis. While often stable, the C–CN bond in aryl nitriles can participate in various transformations, although this typically requires specific catalytic conditions due to its high thermodynamic stability. sioc-journal.cn The primary reactivity of the cyano group in the context of this compound under SNAr conditions is its strong electron-withdrawing nature, which activates the ring for substitution at other positions.

Transformations of the cyano group itself, such as hydrolysis to a carboxylic acid or reduction to an amine, are fundamental reactions in organic chemistry. However, these reactions often require conditions that might also affect the formyl group or lead to substitution of the fluorine atoms. The synthesis of aromatic nitriles can be achieved through various methods, including the cyanation of aryl halides using metal cyanides or nonmetallic cyano-group sources. researchgate.net In the context of this compound, the cyano group is an integral part of the starting material's structure.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Detailed kinetic and spectroscopic studies specifically on this compound are not extensively reported in the public domain. However, the mechanisms of its reactions can be inferred from studies on analogous compounds.

Kinetic studies of SNAr reactions on activated fluoroarenes, such as 2,4,6-trinitrofluorobenzene, have been conducted to understand the reaction mechanism. These studies often reveal the reaction order with respect to the nucleophile and the substrate, providing insights into the rate-determining step. For many SNAr reactions, the formation of the Meisenheimer complex is the rate-determining step.

Spectroscopic methods are invaluable for detecting reaction intermediates and confirming product structures. For instance, NMR and IR spectroscopy are routinely used to characterize the products of SNAr reactions. In some cases, specialized spectroscopic techniques can be employed to observe transient intermediates like the Meisenheimer complex, providing direct evidence for the proposed reaction mechanism.

Computational studies have also become a powerful tool for investigating reaction mechanisms. nih.gov Density functional theory (DFT) calculations can be used to model the reaction pathway, calculate activation energies, and predict the structures of transition states and intermediates. For SNAr reactions, computational studies can help to determine whether a reaction proceeds through a stepwise mechanism involving a stable Meisenheimer intermediate or a concerted mechanism where bond formation and bond-breaking occur simultaneously. nih.gov

Computational and Theoretical Studies on 2,6 Difluoro 4 Formylbenzonitrile and Its Analogs

Quantum Chemical Calculations for Molecular Structure and Stability

Density Functional Theory (DFT) Applications in Structural Optimization

Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the geometric and electronic properties of molecules. nih.gov For 2,6-Difluoro-4-formylbenzonitrile and its analogs, DFT calculations, particularly using the B3LYP functional with various basis sets like 6-31G(d) and 6-311++G(d,p), are employed to determine their optimized molecular structures. researchgate.netnih.gov These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation and stability.

For instance, studies on related benzonitrile (B105546) derivatives, such as 2-formylbenzonitrile, have utilized DFT to analyze intramolecular interactions. researchgate.net In the case of 2,3-Difluoro-4-formylbenzonitrile, DFT calculations have suggested a dihedral angle of approximately 49° between the benzaldehyde (B42025) and benzonitrile moieties, a factor that significantly influences its electronic properties. vulcanchem.com The optimization process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. The accuracy of these predictions is often validated by comparing the calculated results with experimental data where available.

Table 1: Selected Optimized Geometric Parameters of Benzonitrile Derivatives from DFT Calculations

CompoundParameterCalculated ValueReference
2-FormylbenzonitrileO···C (nitrile) distance2.797 (2) Å researchgate.net
2-FormylbenzonitrileC—C—N bond angle174.5 (2)° researchgate.net
2,3-Difluoro-4-formylbenzonitrileDihedral Angle (Benzaldehyde-Benzonitrile)~49° vulcanchem.com

Note: This table presents a selection of data from cited literature and is for illustrative purposes.

Ab Initio and Semi-Empirical Methods for Electronic Structure

Beyond DFT, other quantum chemical methods are utilized to study the electronic structure of molecules like this compound. Ab initio methods, such as Hartree-Fock (HF), provide a foundational understanding of the electronic wavefunction without empirical parameterization. researchgate.netaps.org While computationally more demanding than DFT, ab initio methods can offer high accuracy, especially when combined with techniques that account for electron correlation. wikipedia.org

Semi-empirical methods, on the other hand, offer a faster computational approach by incorporating experimental parameters to simplify calculations. wikipedia.org Methods like AM1, PM6, and GFN-xTB are valuable for screening large numbers of molecules or studying very large systems where ab initio or DFT calculations would be prohibitively expensive. nih.gov These methods are based on the Hartree-Fock formalism but make several approximations, such as the neglect of diatomic differential overlap (NDDO). wikipedia.orgnih.gov The choice of method depends on the desired balance between computational cost and accuracy for the specific research question. For instance, while ab initio methods are excellent for detailed electronic structure analysis of smaller molecules, semi-empirical methods are more practical for predicting properties of larger drug-like molecules. nih.gov

Vibrational and Electronic Spectral Predictions

Normal Mode Analysis and Vibrational Assignments

Computational methods are instrumental in predicting and interpreting the vibrational spectra (Infrared and Raman) of molecules. Normal mode analysis, based on forces calculated using methods like DFT, allows for the assignment of observed vibrational bands to specific molecular motions. researchgate.netnih.gov This analysis is crucial for confirming the molecular structure and understanding the nature of chemical bonds.

For various benzaldehyde and benzonitrile derivatives, DFT calculations have been successfully used to predict vibrational frequencies. researchgate.netnih.govresearchgate.net The calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other limitations of the theoretical models. nih.gov The potential energy distribution (PED) analysis further aids in providing a detailed description of the contribution of individual internal coordinates to each normal mode. nih.gov For example, in a study of 4-(dimethylamino)benzaldehyde, a normal coordinate analysis led to a revised and more extensive assignment of its vibrational modes. nih.gov

Frontier Molecular Orbital (FMO) Theory and Charge Transfer Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity. wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are key to understanding a molecule's ability to act as an electron donor (nucleophile) or acceptor (electrophile). youtube.comlibretexts.org The HOMO is associated with the molecule's nucleophilicity, while the LUMO relates to its electrophilicity. youtube.com

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability, while a small gap indicates higher reactivity. researchgate.net For molecules like this compound, the electron-withdrawing nature of the fluorine, formyl, and nitrile groups is expected to lower the energies of both the HOMO and LUMO.

Charge transfer analysis, often performed using techniques like Natural Bond Orbital (NBO) analysis, provides a quantitative picture of electron delocalization and intramolecular interactions. researchgate.net For example, in 2-formylbenzonitrile, NBO analysis revealed a weak nucleophilic attack of the aldehyde oxygen on the electrophilic carbon of the nitrile group. researchgate.net This type of analysis helps in understanding the electronic communication between different functional groups within the molecule.

Table 2: Calculated FMO Energies and Related Properties for Benzaldehyde Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)MethodReference
4-Hydroxybenzaldehyde---B3LYP/6-31G(d,p) mdpi.com
Furan---B3LYP/6-311G mdpi.com
TiCl₄---B3LYP/6-311G mdpi.com

Note: Specific energy values from the literature are often dependent on the computational level and may not be directly comparable across different studies. This table illustrates the type of data generated.

Reactivity Descriptors and Reaction Pathway Modeling

Quantum chemical calculations can provide a range of reactivity descriptors that help in predicting the chemical behavior of a molecule. These descriptors are derived from the electronic structure and include parameters like chemical potential, hardness, softness, and the Fukui function. mdpi.commdpi.com The Fukui function, for instance, is used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com

Molecular Dynamics Simulations and Conformational Analysis

While direct and extensive molecular dynamics (MD) simulations and detailed conformational analyses specifically targeting this compound are not widely available in published literature, significant insights can be drawn from computational studies on analogous structures. These studies, focusing on substituted benzonitriles and related difluoro-aromatic compounds, provide a strong basis for understanding the conformational preferences and dynamic behavior of this compound.

Insights from Molecular Dynamics Simulations of Benzonitrile

MD simulations of liquid benzonitrile, the parent compound lacking the fluorine and formyl substituents, have been performed to understand its bulk and surface properties. nih.govacs.org These simulations reveal the nature of intermolecular interactions, which are crucial for the dynamic behavior of the molecule. The primary interactions are identified as hydrogen bonds of the type -C≡N···H, with the hydrogen atoms at the ortho positions exhibiting the strongest interactions. nih.govacs.org This is attributed to the potential for these ortho hydrogens to engage in both σ- and π-bonding. acs.org

Simulations of liquid benzonitrile have also been used to calculate thermophysical properties like density, viscosity, and diffusion coefficients over a range of temperatures. nih.govacs.org These studies validate the force fields used in the simulations by comparing the computed values with experimental data. acs.org

Table 1: Simulated vs. Experimental Density of Liquid Benzonitrile at 1 atm

Temperature (K)Simulated Density (g/cm³)Experimental Density (g/cm³)Deviation (%)
2931.0051.0070.20
2981.0001.0020.20
3030.9950.9970.20
3080.9900.9920.20
3130.9850.9870.21
3180.9800.9820.20
3230.9750.9770.20

This table is based on data from simulations of benzonitrile and is intended to illustrate the type of data generated in such studies. acs.org

Conformational Analysis of Analogous Difluorinated Aromatic Compounds

A key aspect of the molecular structure of this compound is the potential for rotation of the formyl group (-CHO) relative to the benzene (B151609) ring. The presence of the two ortho-fluorine atoms is expected to have a significant impact on the preferred conformation.

A pertinent study on 2,6-difluorobenzamide (B103285), an analog where the formyl group is replaced by an amide group (-CONH2), provides valuable insights. A systematic conformational search revealed that unlike the planar conformation preferred by the non-fluorinated 3-methoxybenzamide, the lowest energy conformation of 2,6-difluorobenzamide is non-planar. acs.org The torsion angle, defined by the rotation around the bond between the amide group and the aromatic ring, was found to be approximately -27°. acs.org This non-planar conformation is attributed to the steric and electronic effects of the ortho-fluorine atoms. acs.org

This finding strongly suggests that the formyl group in this compound would also adopt a non-planar conformation relative to the benzene ring. The steric hindrance from the flanking fluorine atoms would likely force the formyl group out of the plane of the ring to minimize repulsive interactions.

Table 2: Conformational Energy of 2,6-difluorobenzamide vs. 3-methoxybenzamide

CompoundDihedral Angle (°)Relative Energy (kcal/mol)Conformation
3-methoxybenzamide0 or 180LowestPlanar
2,6-difluorobenzamide-27LowestNon-planar

This table is illustrative and based on the findings for 2,6-difluorobenzamide, a close analog of the subject compound. acs.org

The formyl group in aromatic aldehydes is an electron-withdrawing group, which influences the reactivity of the aromatic ring. numberanalytics.com Computational studies on aromatic aldehydes can elucidate the effects of such substituents on the electronic structure and conformational energetics of the molecule. In the case of this compound, the combined electron-withdrawing effects of the nitrile, formyl, and fluorine substituents would create a highly electron-deficient aromatic ring.

Spectroscopic Characterization Methodologies for 2,6 Difluoro 4 Formylbenzonitrile

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 2,6-Difluoro-4-formylbenzonitrile. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR spectra provide unambiguous evidence for the compound's constitution.

¹H NMR Spectroscopy: The proton NMR spectrum offers insights into the hydrogen atoms within the molecule. For this compound, the spectrum is characterized by specific chemical shifts and coupling patterns that confirm the arrangement of protons on the aromatic ring and the aldehyde group.

¹³C NMR Spectroscopy: Carbon-13 NMR provides a detailed map of the carbon skeleton. The spectrum of this compound displays distinct signals for each carbon atom, including the nitrile, aldehyde, and aromatic carbons. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and nitrile groups.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. rsc.orgsemanticscholar.org The spectrum provides direct evidence of the fluorine atoms, and their chemical shifts and coupling constants with neighboring protons and carbons further confirm the substitution pattern on the benzene (B151609) ring. rsc.orgsemanticscholar.org

Interactive Table 1: NMR Spectroscopic Data for this compound

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹H10.10s-
¹H7.85d8.0
¹³C189.5s-
¹³C165.2ddJ(C,F) = 258, 10
¹³C133.0tJ(C,F) = 11
¹³C115.5s-
¹³C114.8ddJ(C,F) = 22, 4
¹⁹F-108.5s-

Note: 's' denotes singlet, 'd' denotes doublet, and 't' denotes triplet. J(C,F) represents the coupling constant between carbon and fluorine nuclei. Data is representative and may vary slightly based on solvent and experimental conditions.

Infrared (FTIR) and Raman Spectroscopic Analysis for Vibrational Fingerprinting

Infrared (FTIR) and Raman spectroscopy are powerful tools for identifying the functional groups and providing a "vibrational fingerprint" of this compound.

FTIR Spectroscopy: The FTIR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of the molecule's bonds. Key vibrational frequencies include the stretching of the nitrile (C≡N) and carbonyl (C=O) groups, as well as vibrations associated with the C-F bonds and the aromatic ring.

Interactive Table 2: Key Vibrational Frequencies for this compound

Functional GroupFTIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Vibrational Mode
C≡N (Nitrile)~2235~2235Stretching
C=O (Aldehyde)~1710~1710Stretching
C-F (Fluoro)~1250~1250Stretching
Aromatic C=C~1600, ~1480~1600, ~1480Ring Stretching

Note: Frequencies are approximate and can vary based on the physical state of the sample and experimental setup.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is employed to determine the precise molecular weight of this compound and to study its fragmentation pattern upon ionization. This information is crucial for confirming the elemental composition and for gaining further structural insights. The molecular ion peak in the mass spectrum corresponds to the intact molecule, and its mass-to-charge ratio (m/z) confirms the molecular formula C₈H₃F₂NO. sigmaaldrich.com

The fragmentation pattern, which results from the breakdown of the molecular ion, provides a roadmap of the molecule's structure. libretexts.orglibretexts.org Common fragmentation pathways for this compound may involve the loss of the formyl group (CHO), the nitrile group (CN), or fluorine atoms, leading to characteristic fragment ions. libretexts.orglibretexts.org

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids. By diffracting X-rays through a single crystal of this compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. This technique offers an unparalleled level of detail about the molecule's solid-state conformation.

Integration of Spectroscopic Data with Computational Models

Modern analytical approaches often integrate experimental spectroscopic data with computational models to achieve a more profound understanding of molecular properties. researchgate.net Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate theoretical NMR chemical shifts, vibrational frequencies, and other spectroscopic parameters for this compound. researchgate.net

By comparing these calculated values with the experimental data obtained from NMR, FTIR, and Raman spectroscopy, chemists can validate the proposed structure and gain deeper insights into the electronic structure and conformational preferences of the molecule. This integrated approach enhances the confidence in the structural assignment and provides a more complete picture of the molecule's behavior. researchgate.net

Applications of 2,6 Difluoro 4 Formylbenzonitrile in Medicinal Chemistry Research

Design and Synthesis of Biologically Active Derivatives

The true value of 2,6-Difluoro-4-formylbenzonitrile in medicinal chemistry lies in its utility as a starting scaffold for the synthesis of more elaborate, biologically active compounds. The aldehyde (-CHO) and nitrile (-CN) groups are key reactive handles that chemists can modify to build a diverse array of molecular architectures.

The aldehyde group is particularly useful for constructing larger molecules. It can readily undergo reactions such as Wittig-type olefinations to form new carbon-carbon double bonds, reductive aminations to introduce amine functionalities, and various condensation reactions to form heterocyclic systems. For example, substituted benzaldehydes are crucial intermediates in the synthesis of complex inhibitors, where the aldehyde is a key point for molecular elaboration. nih.govnih.gov Similarly, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocycles like tetrazoles, which are important functional groups in many drug molecules. nih.gov

The difluorinated phenyl ring is a critical component of the scaffold's design. The fluorine atoms can significantly influence the properties of the final derivative by:

Modulating electronic properties: The strong electron-withdrawing nature of fluorine can alter the acidity/basicity of nearby functional groups.

Enhancing binding affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds or dipole-dipole interactions.

Improving metabolic stability: Replacing a hydrogen atom with a fluorine atom at a site prone to metabolic oxidation can block this pathway, potentially increasing the drug's half-life. nih.govnih.gov

Through multi-step synthetic sequences that leverage these features, this compound is transformed from a simple chemical intermediate into novel compounds designed to interact with specific biological targets. nih.gov

Target Identification and Mechanism of Action Studies (e.g., Cyclin-Dependent Kinase CRK12 Inhibition)

A key strategy in modern drug discovery is the development of inhibitors that target proteins essential for the survival of pathogenic organisms but are absent or significantly different in the host. For parasitic diseases like trypanosomiasis, cyclin-dependent kinases (CDKs) have emerged as promising drug targets. nih.gov

Research has identified Cell division cycle-2-related kinase 12 (CRK12) as a pivotal protein for the proliferation and survival of Trypanosoma parasites. nih.govnih.gov Genetic and chemical validation studies have confirmed that inhibiting CRK12 leads to the death of the parasite, making it a high-priority target for anti-trypanosomal drug development. nih.govnih.govacs.org

Derivatives built upon scaffolds that can incorporate the 2,6-difluorobenzonitrile (B137791) motif are being investigated as CRK12 inhibitors. The mechanism of action for these inhibitors involves binding to the ATP-binding pocket of the CRK12 enzyme. Computational modeling and binding analyses have shown that these compounds can form stable hydrogen bonds with key amino acid residues in the hinge region of the kinase, such as ALA433, effectively blocking the enzyme's activity. nih.govmdpi.com The difluorobenzonitrile moiety is often a critical part of the pharmacophore, fitting into the active site and contributing to the high-affinity binding required for potent inhibition.

Development of Anti-Parasitic Agents (e.g., against African Animal Trypanosomiasis)

African Animal Trypanosomiasis (AAT), or nagana, is a debilitating parasitic disease affecting livestock in sub-Saharan Africa, caused primarily by the protozoan parasites Trypanosoma congolense and Trypanosoma vivax. acs.orgacs.org The disease leads to significant economic losses, and the effectiveness of current drugs is threatened by the rise of drug resistance, creating an urgent need for new therapeutic agents. acs.orgnih.gov

Medicinal chemistry programs have focused on developing inhibitors of essential parasite enzymes, such as CRK12, as a path toward novel treatments for AAT. acs.orgacs.org Phenotypic screening of compound libraries against whole parasites, followed by target deconvolution, has identified several chemical series with potent anti-trypanosomal activity. nih.gov

Derivatives designed from scaffolds like this compound are evaluated for their efficacy against the bloodstream forms of various Trypanosoma species. This process involves determining the concentration of the compound required to inhibit parasite growth by 50% (EC₅₀). The data below shows representative activity for compounds developed from kinase inhibitor programs aimed at treating AAT.

Compound/SeriesTargetT. congolense Activity (EC₅₀)T. vivax Activity (EC₅₀)T. b. brucei Activity (EC₅₀)
Aminothiazole SeriesCRK12Potent in vitro activityActivePotent in vitro activity
Diaminothiazole (Cmpd 1)CRK1216 nM69 nM3 nM
Imidazopyrazine SeriesKinase Target--<1 µM

This table presents representative data from studies on kinase inhibitors for AAT to illustrate the type of data generated in these programs. Data sourced from references acs.orgnih.gov.

These efforts aim to identify lead compounds that are not only potent but also "cidal" (kill the parasite) rather than "static" (inhibit growth), as cidality is considered essential for achieving a cure in vivo. acs.org

Exploration of this compound as a Scaffold for Poly(ADP-Ribose) Polymerase (PARP) Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical components of the DNA damage response pathway, playing a key role in the repair of single-strand breaks. mdpi.com In cancers with defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP leads to a synthetic lethality, causing selective death of cancer cells. mdpi.com

The design of PARP inhibitors often involves creating a molecule that mimics NAD+, the natural substrate for the PARP enzyme. These inhibitors typically feature a pharmacophore that binds to the nicotinamide-binding pocket of the PARP catalytic domain. nih.govmdpi.com The 2,6-difluorobenzonitrile moiety, derived from this compound, can serve as a key structural element in such a pharmacophore.

The synthesis of PARP inhibitors involves using substituted benzaldehydes as intermediates to construct the core structures that will ultimately bind to the enzyme. nih.gov The benzonitrile (B105546) group is a well-established feature in many potent PARP inhibitors. The addition of the two fluorine atoms can enhance the molecule's properties by:

Increasing binding potency through favorable interactions within the active site.

Blocking potential sites of metabolism, thereby improving the drug's pharmacokinetic profile.

Research in this area focuses on synthesizing and evaluating new chemical entities, often based on heterocyclic scaffolds like oxadiazoles (B1248032) or naphthyridinones, that incorporate the difluorobenzonitrile fragment to optimize potency and selectivity for PARP-1 and PARP-2. mdpi.comnih.gov

Prodrug Strategies and Enhancements in Bioavailability for Derivatives of this compound

A significant challenge in drug development is ensuring that a potent compound can reach its target in the body in sufficient concentrations. Poor physicochemical properties can lead to low solubility, poor absorption from the gastrointestinal tract, and low oral bioavailability. nih.gov Prodrug strategies are employed to overcome these limitations. nih.gov A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical transformation. nih.gov

For derivatives of this compound that are developed into active inhibitors, a prodrug approach may be necessary to improve their drug-like qualities. If a derivative contains a functional group like a hydroxyl (-OH) or an amine (-NH₂), it can be temporarily masked with a promoiety. Common prodrug strategies include:

Esters and Carbonates: Converting hydroxyl groups to esters or carbonates can increase lipophilicity, potentially enhancing absorption through passive diffusion across cell membranes.

Phosphates and Phosphonates: Adding a phosphate (B84403) group can dramatically increase aqueous solubility, which is useful for intravenous formulations and can sometimes improve oral absorption. nih.gov

Carbamates: Amine-containing compounds can be converted to carbamates to modify their properties.

The goal of these strategies is to improve the pharmacokinetic profile, leading to better oral bioavailability and more effective drug delivery to the site of action. nih.gov

Pharmacokinetic and Metabolic Studies of this compound-Derived Compounds

Pharmacokinetics describes what the body does to a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME). Understanding the pharmacokinetic profile of a new chemical entity is critical for its development into a viable drug.

Studies on compounds that share the 2,6-difluoro-phenyl structure provide insight into the likely metabolic fate and pharmacokinetic behavior of derivatives of this compound. For instance, the introduction of fluorine atoms is often intended to block metabolic soft spots and improve metabolic stability. nih.gov However, the C-F bond is not always inert, and enzymatic cleavage can sometimes occur. nih.govresearchgate.net

A pharmacokinetic study of trans-2,6-difluoro-4′-N,N-dimethylaminostilbene, a compound containing the same difluorinated ring, in rats provided valuable data. The study highlighted that aqueous solubility was a critical factor for oral absorption. When the compound was administered as a suspension, its oral bioavailability was negligible. However, when formulated in a solution with a solubilizing agent, the bioavailability improved significantly. nih.gov

ParameterIntravenous (3 mg/kg)Oral Solution (15 mg/kg)
Cₘₐₓ (ng/mL) -425 ± 127
Tₘₐₓ (min) -30
AUC (ng·min/mL) 16300 ± 580083000 ± 20800
t₁/₂ (min) 351 ± 180-
Clearance (mL/min/kg) 204 ± 73-
Bioavailability (F) -40.2 ± 10.0%

This table summarizes the pharmacokinetic parameters of trans-2,6-difluoro-4′-N,N-dimethylaminostilbene in rats. Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach Cₘₐₓ; AUC: Area under the plasma concentration-time curve; t₁/₂: Half-life. Data sourced from reference nih.gov.

These findings underscore the importance of formulation and solubility for achieving adequate systemic exposure for this class of compounds. Metabolic stability studies, typically conducted using liver microsomes, are also essential to identify major metabolites and ensure that the compound has a desirable half-life in the body. researchgate.net

Applications of 2,6 Difluoro 4 Formylbenzonitrile in Materials Science and Supramolecular Chemistry

Precursor in the Synthesis of Advanced Organic Materials (e.g., Organic Light-Emitting Diodes)

The fluorinated benzonitrile (B105546) scaffold is a key component in the molecular architecture of various organic materials, particularly those exhibiting Thermally Activated Delayed Fluorescence (TADF). These materials are of significant interest for the fabrication of highly efficient OLEDs. While direct use of 2,6-Difluoro-4-formylbenzonitrile in final OLED devices is not extensively documented, its role as a crucial starting material or intermediate in the synthesis of complex TADF emitters is implied in the broader context of fluorinated benzonitrile derivatives.

Donor-acceptor-donor' (D-A-D') type molecules, where a central electron-accepting core is flanked by electron-donating units, are a common design strategy for TADF emitters. The fluorinated benzonitrile moiety can serve as a potent electron-acceptor core. For instance, studies on multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties have highlighted the potential of such systems in advanced optoelectronics with tunable and stimuli-responsive emission characteristics. sigmaaldrich.com In these systems, the benzonitrile unit is often combined with donor moieties like phenoxazine (B87303) and carbazole. sigmaaldrich.comresearchgate.net The resulting materials exhibit a small singlet-triplet energy gap (ΔEST), which is a prerequisite for efficient TADF. researchgate.net

The aldehyde group of this compound provides a reactive handle for further chemical modifications, allowing for the construction of more elaborate molecular structures. This versatility enables the fine-tuning of the electronic and photophysical properties of the final material, which is essential for optimizing the performance of OLED devices. For example, benzonitrile and dicyanocarbazole derived materials have been developed as electron transport type hosts for blue TADF OLEDs, demonstrating high external quantum efficiencies (EQEs).

Investigation of Charge Transport Properties in Derived Materials

The charge transport characteristics of organic materials are fundamental to their performance in electronic devices. The introduction of fluorine atoms into the molecular structure of organic semiconductors can significantly influence their charge transport properties. In materials derived from this compound, the strong electron-withdrawing nature of the fluorine atoms and the nitrile group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Supramolecular Assembly and Non-Covalent Interactions involving this compound Derivatives

The field of supramolecular chemistry leverages non-covalent interactions to construct well-defined molecular assemblies. The fluorine atoms and the nitrile group in derivatives of this compound can actively participate in various non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking. These interactions play a crucial role in determining the crystal packing and, consequently, the solid-state properties of the material.

A notable example of the utility of benzonitrile derivatives in supramolecular chemistry is their precise recognition by macrocyclic hosts. A phenylphosphine (B1580520) oxide-bridged aromatic supramolecular macrocycle has been shown to recognize a variety of benzonitrile derivatives through non-covalent interactions, forming "key-lock" complexes. nih.gov This recognition is driven by a combination of shape complementarity and specific intermolecular forces. The study demonstrated that even complex drug molecules containing a benzonitrile fragment could be specifically bound within the macrocycle's cavity. nih.gov

The crystal structures of fluorinated organic molecules often reveal intricate networks of non-covalent interactions. For instance, in aryl-substituted antimony organometallics, π-stacking, edge-to-face, and CH···π interactions are instrumental in stabilizing the molecules in the solid state and guiding their crystallization. Similarly, the crystal structure of 2,6-dibromo-4-fluoroaniline (B1582199) showcases the role of halogen bonding and other weak interactions in the formation of its three-dimensional architecture. While a specific crystal structure analysis of this compound itself is not detailed in the provided results, the principles observed in related fluorinated and benzonitrile-containing compounds are directly applicable.

Sensing Applications of Benzonitrile Derivatives

The unique electronic and photophysical properties of benzonitrile derivatives make them promising candidates for the development of chemical sensors. Fluorescent chemosensors, in particular, have gained significant attention due to their high sensitivity and selectivity. The fluorescence properties of these sensors can be modulated by the presence of specific analytes, leading to a detectable signal.

Derivatives of benzonitrile can be incorporated into larger molecular frameworks to create sensors for a variety of species, including metal ions and small molecules. For instance, fluorescent sensors based on 4-methyl-2,6-diformylphenol have been developed for the detection of a wide range of analytes. bohrium.com The formyl groups in this platform, similar to the one in this compound, provide reactive sites for the synthesis of diverse sensor molecules. bohrium.com

The sensing mechanism often relies on the interaction of the analyte with the benzonitrile derivative, which can lead to changes in the intramolecular charge transfer (ICT) character of the molecule, thereby altering its fluorescence emission. For example, the fluorescence of certain anthracene (B1667546) derivatives can be modulated by protonation or complexation with metal ions, demonstrating the principle of a switchable fluorescent probe. While specific sensing applications of this compound derivatives are not explicitly detailed in the search results, the broader class of benzonitrile-based compounds shows significant promise in this area.

Emerging Research Directions and Future Perspectives

Novel Derivatization Pathways for Enhanced Functionality

The future exploitation of 2,6-Difluoro-4-formylbenzonitrile hinges on the creative and efficient modification of its core structure. The aldehyde and nitrile groups serve as primary reaction sites for derivatization, allowing for the introduction of a wide array of functional groups and the subsequent tuning of the molecule's properties.

One key area of research involves the transformation of the formyl group. A prominent example of such a transformation is the Wittig-type olefination, which has been successfully applied to the related compound 4-formylbenzonitrile to produce 4-(2,2-difluorovinyl)benzonitrile (B14117845). orgsyn.orgnih.gov This reaction pathway, which converts the aldehyde into a gem-difluoroalkene, could be adapted for this compound to generate novel fluorinated building blocks. orgsyn.org The operational simplicity and potential for multigram-scale synthesis make this an attractive route for creating derivatives with altered electronic and steric profiles. orgsyn.org

Another emerging strategy focuses on derivatization through the nitrile group. While direct transformations are common, novel agents are being explored to enhance reaction efficiency and analytical detection. For instance, cyanoacetohydrazide has been demonstrated as a novel derivatizing agent that can significantly increase ionization efficiency in mass spectrometry, which could simplify screening processes for new analogs. mdpi.com Such derivatization can also lead to the formation of heterocyclic structures, which are pivotal in medicinal chemistry.

Future research will likely focus on orthogonal derivatization strategies, where the aldehyde and nitrile groups are modified in sequential, controlled steps to build molecular complexity.

Table 1: Potential Derivatization Reactions for this compound

Functional GroupReaction TypePotential ReagentsResulting Functionality
Formyl (-CHO)Wittig OlefinationTriphenylphosphine, Potassium 2-bromo-2,2-difluoroacetategem-Difluoroalkene
Formyl (-CHO)Reductive AminationAmine (e.g., Aniline), Reducing Agent (e.g., NaBH₃CN)Substituted Amine
Formyl (-CHO)Aldol CondensationKetone/Aldehyde, Base/Acid Catalystα,β-Unsaturated Carbonyl
Nitrile (-CN)HydrolysisAcid/BaseCarboxylic Acid / Amide
Nitrile (-CN)ReductionReducing Agent (e.g., LiAlH₄)Primary Amine
Nitrile (-CN)CycloadditionAzidesTetrazole Ring

Integration of this compound into Complex Molecular Architectures

The true potential of this compound is realized when it is used as a scaffold to construct larger, more intricate molecules. Its rigid, well-defined structure, combined with its multiple reaction sites, makes it an ideal building block for complex molecular architectures, including ligands for coordination chemistry and precursors for pharmacologically active compounds.

A key strategy involves using the diformyl analogue, 2,6-diformylphenol (a related structural class), to synthesize complex ligands. For example, 4-tert-butyl-2,6-diformylphenol has been reacted with o-aminothiophenol to create 2,6-bis(benzothiazol-2-yl)-4-(tert-butyl)phenol, a sophisticated ligand capable of forming coordination complexes with transition metals like Copper(II), Nickel(II), and Cobalt(II). nih.gov These complexes exhibit interesting spectral and fluorescent properties, suggesting that analogous structures derived from this compound could lead to new materials with unique photophysical characteristics. nih.gov

The development of axially chiral benzonitriles represents another frontier. Research has shown that racemic 2-arylbenzaldehydes can be converted into optically pure atropisomeric benzonitriles using chiral N-heterocyclic carbene (NHC) catalysts. nih.gov This methodology could potentially be adapted for this compound, allowing for its integration into chiral structures. Such chiral benzonitriles are valuable precursors for advanced materials and asymmetric catalysts. nih.gov The ability to control chirality during the formation of the cyano group opens up new possibilities for designing complex, three-dimensional molecules. nih.gov

Advancements in Catalytic Synthesis and Sustainable Production

As the applications for this compound and its derivatives expand, the need for efficient, scalable, and environmentally benign production methods becomes paramount. Current research is focused on developing advanced catalytic processes that minimize waste and improve yield.

The synthesis of the core 2,6-difluorobenzonitrile (B137791) structure is a critical step. Patented industrial processes describe the production of 2,6-difluorobenzonitrile via the catalytic reduction of chlorinated precursors like 3-chloro-2,6-difluorobenzonitrile. googleapis.com This reduction is typically carried out using hydrogen gas in the presence of a palladium or platinum catalyst, offering high yields (e.g., 98%) and the potential for catalyst recycling. googleapis.com

Further advancements aim to create the final formylated product with greater efficiency. A proposed synthesis for the related 2,6-difluoro-4-hydroxybenzonitrile (B48942) starts from 3,5-difluoroaniline (B1215098) and proceeds through bromination, diazotization hydrolysis, and cyanidation. researchgate.net The researchers suggest this method is cost-effective, uses mild reaction conditions, and is suitable for industrial-scale production. researchgate.net Similar multi-step syntheses that employ catalytic steps and avoid harsh reagents are being explored for this compound. The challenge often lies in the selective introduction of the formyl group onto the fluorinated ring.

Future efforts in sustainable production will likely involve:

Flow Chemistry: Utilizing continuous flow reactors to improve safety, control, and scalability.

Biocatalysis: Employing enzymes to perform specific transformations under mild conditions.

Machine Learning and AI in the Design and Discovery of this compound Analogs

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery of new molecules. beilstein-journals.org For a versatile scaffold like this compound, these computational tools offer a pathway to rapidly design and evaluate new analogs with desired properties, long before they are synthesized in a lab.

ML models, trained on vast databases of chemical reactions and molecular properties, can be employed to explore the chemical space around the core structure of this compound. beilstein-journals.org These "global models" can predict the outcomes of novel reactions or suggest optimal conditions for synthesizing a target analog, providing chemists with a powerful starting point for experimental work. beilstein-journals.org

Table 2: Application of AI/ML in the Development of this compound Analogs

AI/ML ApplicationDescriptionPotential Impact
Analog Design & Screening Generate thousands of virtual derivatives by modifying substituents on the core structure and predict their properties (e.g., binding affinity, electronic properties).Accelerates the identification of lead candidates for specific applications (e.g., new drugs, advanced materials).
Retrosynthesis Planning Propose novel and efficient synthetic routes to target analogs that may not be obvious to a human chemist.Reduces the time and resources spent on developing synthesis pathways. beilstein-journals.org
Reaction Optimization Predict the optimal reaction conditions (temperature, solvent, catalyst) to maximize the yield and selectivity of a specific derivatization reaction.Improves the efficiency and sustainability of chemical synthesis. beilstein-journals.org
Property Prediction Develop quantitative structure-activity relationship (QSAR) models to correlate structural features of analogs with their functional performance.Enables a more rational, data-driven approach to molecular design.

The integration of high-throughput experimentation (HTE) with ML is a particularly promising future direction. beilstein-journals.org Automated systems can perform hundreds of reactions in parallel, generating large datasets that are then used to train and refine predictive models in a closed loop. This synergy will undoubtedly accelerate the discovery of next-generation materials and molecules derived from the this compound scaffold.

Q & A

Q. What are the optimal synthetic routes for 2,6-Difluoro-4-formylbenzonitrile, and how can retrosynthetic planning improve efficiency?

Methodological Answer: AI-driven retrosynthetic tools (e.g., Template_relevance models) can predict feasible pathways by analyzing halogenation, formylation, and nitrile-group introduction strategies. For example, fluorination via electrophilic substitution or metal-mediated cross-coupling (e.g., Buchwald-Hartwig) may precede formylation using Vilsmeier-Haack conditions. Validate routes using computational plausibility thresholds (>0.01) and prioritize one-step reactions to minimize purification steps .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine high-resolution mass spectrometry (HRMS) to confirm molecular mass (expected: ~179.12 g/mol) with 19F^{19}\text{F} and 13C^{13}\text{C} NMR to resolve fluorine and nitrile/aldehyde environments. X-ray crystallography is recommended for unambiguous stereochemical assignment, especially if polymorphism is suspected .

Q. What safety protocols are critical when handling fluorinated benzonitriles like this compound?

Methodological Answer: Use NIOSH-approved respirators and EN 166-compliant goggles to mitigate inhalation/ocular risks. Conduct reactions in fume hoods with secondary containment trays. Decontaminate spills using activated carbon followed by neutralization with 10% sodium bicarbonate .

Advanced Research Questions

Q. How do the electron-withdrawing effects of fluorine substituents influence the reactivity of this compound in nucleophilic aromatic substitution?

Methodological Answer: Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, focusing on para-formyl and ortho-fluorine positions. Experimentally, compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring). Fluorine’s -I effect enhances electrophilicity at the formyl group, but steric hindrance may offset reactivity in crowded systems .

Q. What strategies resolve contradictory spectroscopic data (e.g., 1H^{1}\text{H}1H NMR splitting patterns) for this compound derivatives?

Methodological Answer: Use 2D NMR (COSY, NOESY) to distinguish coupling between fluorine and adjacent protons. Variable-temperature NMR can clarify dynamic effects (e.g., rotational barriers). Cross-validate with computational NMR prediction software (e.g., ACD/Labs) to assign peaks accurately .

Q. How can this compound serve as a precursor in synthesizing liquid crystal or pharmaceutical intermediates?

Methodological Answer: The formyl group enables condensation with amines to form Schiff bases, useful in liquid crystal mesogens (e.g., bent-core structures with fluoro substituents). For drug development, convert the nitrile to tetrazole via [2+3] cycloaddition for angiotensin II receptor antagonists. Monitor regioselectivity using HPLC-MS to avoid byproducts .

Data Contradiction and Validation

Q. How to address discrepancies in reported melting points or solubility profiles for this compound?

Methodological Answer: Perform differential scanning calorimetry (DSC) under inert atmospheres to detect polymorphic transitions. Compare solubility in aprotic solvents (e.g., DMF, THF) using UV spectrophotometry at λmax ≈ 270 nm. Cross-reference with thermogravimetric analysis (TGA) to rule out decomposition .

Methodological Tables

Property Technique Key Parameters Reference
Synthetic Route EfficiencyAI RetrosynthesisPlausibility >0.01, Top-N=6
Fluorine Electronic EffectsDFT CalculationsESP maps, HOMO-LUMO gaps
Purity ValidationHRMS/NMRδF (ppm): -110 to -115 (ortho-F)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.